Ethyl ricinoleate

Beschreibung

Significance of Bio-derived Feedstocks in Sustainable Chemistry

The increasing focus on sustainable chemistry highlights the importance of utilizing bio-derived feedstocks. These renewable resources, sourced from plants, algae, and waste biomass, offer a pathway to reduce reliance on finite fossil fuels, lower greenhouse gas emissions, and promote a circular economy. primescholars.comacs.orgcia.org.uk Bio-based feedstocks can help mitigate the negative consequences of fossil fuel dependency by diversifying raw material sources and enhancing resilience to price fluctuations and supply chain disruptions. primescholars.com The production and utilization of these feedstocks typically result in lower carbon emissions throughout their lifecycle. primescholars.com Developing chemical feedstocks from renewable sources and employing catalytic chemistry to create high-value chemicals that can replace petrochemical products is crucial for achieving sustainability. acs.org

Origin and Structural Characteristics of Ricinoleic Acid Esters

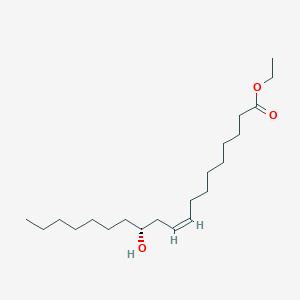

Ricinoleic acid, the precursor to ethyl ricinoleate (B1264116), is a unique hydroxylated fatty acid predominantly found in castor oil, which is obtained from the seeds of the Ricinus communis plant. wikipedia.orgtaylorandfrancis.comwikipedia.orgambujasolvex.com Approximately 90% of the fatty acid content in castor oil is ricinoleic acid. wikipedia.orgtaylorandfrancis.comwikipedia.org Ricinoleic acid is formally known as (9Z,12R)-12-hydroxyoctadec-9-enoic acid, indicating its 18-carbon chain, a cis double bond at the ninth carbon, and a hydroxyl group with R-configuration at the twelfth carbon. wikipedia.orgnih.gov

Ethyl ricinoleate is the ethyl ester of ricinoleic acid. It is formed through the esterification of ricinoleic acid with ethanol (B145695). This process involves the reaction between the carboxylic acid group of ricinoleic acid and the hydroxyl group of ethanol, resulting in the formation of an ester linkage and the release of water. The chemical structure of this compound retains the characteristic features of ricinoleic acid, including the hydroxyl group and the double bond, which contribute to its chemical reactivity and physical properties. nih.gov Its molecular formula is C₂₀H₃₈O₃. nih.govbiosynth.comchemimpex.com

Research Trajectories and Academic Relevance of this compound

Research involving this compound spans various fields, driven by its bio-based origin and versatile structure. Academic relevance lies in exploring its synthesis, properties, and potential applications as a renewable chemical.

Studies have investigated the synthesis of this compound through methods such as the esterification of ricinoleic acid with ethanol, often catalyzed by an acid like sulfuric acid. Transesterification of castor oil with ethanol using a base catalyst is another synthetic route. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its structure and functional groups. Gas chromatography (GC) is used to assess purity.

Research findings highlight this compound's potential in diverse applications. It has been explored as a component in the formulation of biodegradable lubricants, offering favorable lubrication properties. biosynth.comchemimpex.comresearchgate.netmdpi.com Its use as a plasticizer, particularly in materials like polyvinyl chloride (PVC), has been studied to improve flexibility and processability, serving as an environmentally friendly alternative to conventional plasticizers. biosynth.commdpi.comicevirtuallibrary.com

Furthermore, research focuses on the chemical transformations of this compound to create value-added derivatives. For instance, hydrohydroxymethylation, a process involving hydroformylation followed by hydrogenation, can introduce hydroxymethyl groups into the molecule, leading to the formation of polyols. researchgate.netacs.org These polyols are valuable intermediates for the production of bio-based polymers such as polyesters and polyurethanes. researchgate.net Studies have shown that rhodium-catalyzed hydrohydroxymethylation of this compound can achieve high yields of the desired alcohol products. acs.org

The academic relevance of this compound is also seen in studies exploring its potential in drug delivery systems, where it can be a component in copolymers for drug encapsulation. Its emulsifying and solubilizing capabilities are relevant in cosmetic and personal care formulations research. chemimpex.com Research also investigates its physical properties, such as boiling point (257-259 °C at 13 mmHg or estimated 425-426 °C at 760 mmHg), density (0.920 - 0.92 g/cm³), and solubility in organic solvents. biosynth.comchemimpex.comthegoodscentscompany.com

Research into this compound contributes to the broader understanding of utilizing bio-based resources for the development of sustainable chemicals and materials with various industrial applications.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈O₃ | nih.govbiosynth.comchemimpex.com |

| Molecular Weight | 326.5 g/mol | nih.govbiosynth.comchemimpex.com |

| CAS Number | 55066-53-0 | nih.govchemimpex.comthegoodscentscompany.com |

| Appearance | Colorless to light yellow to light orange clear liquid | chemimpex.com |

| Boiling Point | 257 - 259 °C at 13 mmHg or 425-426 °C at 760 mmHg (est) | chemimpex.comthegoodscentscompany.com |

| Density | 0.920 - 0.92 g/cm³ | biosynth.comchemimpex.com |

| Solubility (Water) | Insoluble | |

| Solubility (Organic Solvents) | Soluble (e.g., ethanol, ether) |

Eigenschaften

IUPAC Name |

ethyl (Z,12R)-12-hydroxynonadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-3-5-6-11-14-17-20(22)18-15-12-9-7-8-10-13-16-19-21(23)24-4-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIROAAHQIMWGKN-NLBZTSMMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC=CCCCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Ricinoleate and Advanced Derivatives

Esterification and Transesterification Pathways for Ethyl Ricinoleate (B1264116) Production

Ethyl ricinoleate is commonly synthesized through the esterification of ricinoleic acid with ethanol (B145695) or by the transesterification of castor oil with ethanol. These reactions involve the formation of an ester linkage.

Conventional Chemical Esterification Techniques

Conventional chemical esterification typically involves the reaction of ricinoleic acid with ethanol in the presence of an acid catalyst. Sulfuric acid is a common catalyst used for this reaction, which is often carried out under reflux conditions to ensure high conversion of the acid to the ester . This method is straightforward and widely used for the synthesis of fatty acid esters. The reaction proceeds via the protonation of the carboxylic acid group, followed by the nucleophilic attack of ethanol, leading to the formation of the ester and water. The removal of water from the reaction mixture can help to drive the equilibrium towards product formation.

Enzymatic Transesterification Approaches

Enzymatic transesterification offers a milder and more environmentally friendly alternative to chemical methods. This process typically involves the reaction of castor oil (a triglyceride containing ricinoleic acid) with ethanol, catalyzed by a lipase (B570770) enzyme. Lipases are biocatalysts that can efficiently catalyze the transesterification of triglycerides with alcohols to produce fatty acid alkyl esters and glycerol (B35011). Studies have investigated the use of various lipases for the production of ricinoleic acid esters. For instance, Candida antarctica lipase B (CALB) and Rhizomucor miehei lipase (Lipozyme TL IM) have been explored for the hydrolysis or transesterification of ricinoleic acid derivatives jst.go.jp.

Enzymatic methods can offer advantages such as higher selectivity, milder reaction conditions (lower temperatures and pressures), and reduced by-product formation, such as estolides, which can be produced during direct hydrolysis under harsh conditions jst.go.jp. However, the efficiency of enzymatic transesterification can be influenced by factors such as the type of lipase, enzyme concentration, temperature, reaction time, and the molar ratio of alcohol to oil jst.go.jpscielo.org.co. Some lipases, like the typoselective lipase from Geotrichum candidum, have shown selectivity towards fatty acids other than ricinoleic acid in transesterification reactions, which can be utilized to obtain fractions enriched in ricinoleic acid ester google.comgoogle.com.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound synthesized through both chemical and enzymatic routes. For chemical esterification, factors such as the molar ratio of ricinoleic acid to ethanol, catalyst concentration, reaction temperature, and reaction time influence the conversion and yield. Similarly, in enzymatic transesterification, parameters like the enzyme concentration, temperature, reaction time, and the molar ratio of ethanol to castor oil significantly affect the reaction efficiency jst.go.jpscielo.org.coresearchgate.net.

Research has focused on determining optimal conditions for these reactions. For example, in the microwave-assisted transesterification of castor oil with ethanol using potassium hydroxide (B78521) as a catalyst, a maximum yield of 80.1% was achieved under specific conditions: 60°C, a 10:1 ethanol:oil molar ratio, 1.5% potassium hydroxide, and a reaction time of 10 minutes scielo.org.co. Another study on the synthesis of mthis compound via transesterification of castor oil with methanol (B129727) using potassium hydroxide explored parameters such as methanol to oil molar ratio, reaction temperature and time, catalyst concentration, and stirring rate, achieving yields between 82-96% under optimized conditions (12:1 methanol to oil molar ratio, 60 minutes, 1.5% w/w catalyst, 65°C, and 125 rpm stirring rate) researchgate.net. While these examples focus on mthis compound and general biodiesel production from castor oil, the principles of parameter optimization are applicable to the synthesis of this compound.

Data Table: Examples of Optimized Transesterification Conditions for Castor Oil Esters

| Ester Produced | Catalyst | Temperature (°C) | Alcohol:Oil Molar Ratio | Catalyst Concentration | Reaction Time | Yield (%) | Source |

| Ethyl esters (Biodiesel) | KOH (Microwave-assisted) | 60 | 10:1 | 1.5% KOH (w/w) | 10 min | 80.1 | scielo.org.co |

| Mthis compound | KOH | 65 | 12:1 | 1.5% KOH (w/w) | 60 min | 82-96 | researchgate.net |

Note: While the second entry is for mthis compound, it illustrates typical parameters optimized for castor oil transesterification relevant to this compound synthesis.

Purification steps are also essential to obtain high-purity this compound, often involving techniques like extraction and chromatography jst.go.jpmdpi.com.

Catalytic Hydroformylation and Subsequent Reduction Reactions

This compound can undergo further functionalization, particularly at its carbon-carbon double bond, through catalytic reactions like hydroformylation followed by reduction. This sequence, known as hydrohydroxymethylation, converts the double bond into a primary alcohol via an aldehyde intermediate acs.org.

Tandem Rhodium-Catalyzed Hydroformylation-Hydrogenation

Tandem hydroformylation-hydrogenation, often catalyzed by rhodium complexes, allows for the one-pot conversion of the alkene group in this compound into a primary alcohol. This process involves the addition of syngas (a mixture of carbon monoxide and hydrogen) to the double bond, forming an aldehyde (hydroformylation), which is then subsequently reduced to an alcohol by hydrogen (hydrogenation) in the same reaction system acs.org. This tandem approach is advantageous as it streamlines the synthesis process.

Research has demonstrated the effectiveness of rhodium-catalyzed tandem reactions for the functionalization of this compound and castor oil acs.orgacs.org. These reactions can yield polyhydroxylated derivatives, which are valuable building blocks for materials like bio-based polyesters and polyurethanes acs.orgacs.org.

Investigation of Catalyst Systems (e.g., Rh(acac)(CO)₂, HRh(CO)(PPh₃)₃)

Various rhodium catalyst systems have been investigated for the hydroformylation and tandem hydroformylation-hydrogenation of unsaturated fatty acid derivatives, including this compound.

One such system utilizes Rh(acac)(CO)₂ in combination with a trialkylamine. This catalytic system has shown activity in both the hydroformylation of carbon-carbon double bonds and the subsequent reduction of the resulting aldehydes to primary alcohols acs.orgacs.org. Optimization of reaction conditions with this system has achieved significant yields of alcohols from this compound acs.orgacs.org. For instance, a study reported yields of 80% in alcohols for this compound using a catalytic system based on Rh(acac)(CO)₂ and a trialkylamine under optimized conditions acs.orgacs.org. The trialkylamine is believed to play a role in the catalytic cycle, potentially assisting in the hydrogenation step acs.org.

Another rhodium complex explored as a catalyst precursor is HRh(CO)(PPh₃)₃. Studies using HRh(CO)(PPh₃)₃ for the hydroformylation of this compound and castor oil under mild conditions have shown complete conversion of double bonds researchgate.netresearchgate.net. However, with HRh(CO)(PPh₃)₃, intramolecular condensation between the newly formed aldehyde group and the existing hydroxyl group in ricinoleate derivatives can lead to the preferential formation of 2-hydroxy-furans as major products, with the desired aldehyde being only a minor product researchgate.net. This highlights the influence of catalyst choice and reaction conditions on product selectivity.

The selection of the catalyst system, ligands, and reaction parameters (such as syngas pressure and composition, temperature, and solvent) is critical for controlling the activity, selectivity towards linear or branched aldehydes, and the efficiency of the subsequent hydrogenation in tandem reactions nih.govremspec.com. The presence of the hydroxyl group in this compound adds complexity compared to simple olefins, potentially leading to side reactions like cyclization, as observed with HRh(CO)(PPh₃)₃ researchgate.net.

Data Table: Examples of Rhodium Catalysts and Outcomes in this compound Functionalization

| Catalyst System | Reaction Type | Substrate | Key Outcome / Selectivity | Yield (Alcohols) | Source |

| Rh(acac)(CO)₂ + Trialkylamine | Tandem Hydroformylation-Hydrogenation | This compound | Conversion to primary alcohols | 80% | acs.orgacs.org |

| HRh(CO)(PPh₃)₃ | Hydroformylation | This compound | Complete double bond conversion; major product is 2-hydroxy-furans | Aldehyde is minor | researchgate.netresearchgate.net |

The investigation of various rhodium complexes and co-catalysts continues to be an active area of research to improve the efficiency and selectivity of hydroformylation and related reactions for the synthesis of value-added derivatives from this compound.

Control of Reaction Selectivity and By-product Formation (e.g., 2-hydroxy-furans)

Hydroformylation, a process that introduces a formyl group to a carbon-carbon double bond, has been applied to this compound and castor oil using catalysts like HRh(CO)(PPh3)3. Under mild conditions, this reaction can achieve complete conversion of double bonds. However, due to an intramolecular condensation between the newly formed carbonyl group and the existing hydroxyl group in ricinoleate, 2-hydroxy-furans are often obtained as the major product, with the desired aldehyde being only a minor product researchgate.netresearchgate.net.

To selectively obtain aldehydes, the hydroxyl group of this compound or castor oil can be silylated before the hydroformylation reaction researchgate.net. This protective step prevents the intramolecular condensation, directing the reaction towards aldehyde formation.

Another reaction where selectivity is crucial is the ethenolysis of ethyl oleate, which can be extended to ricinoleic acid and castor oil. While some catalysts show high selectivity for ethenolysis, others, like second-generation catalysts, can be less selective due to their propensity for self-metathesis reactions acs.org. The instability of propagating methylidene species in the presence of ethylene (B1197577) can cause catalysts to decompose quickly, affecting selectivity acs.org.

In the hydrogenolysis of methyl cis-9,10-epoxy-12(R)-hydroxystearate (a derivative of ricinoleate), side reactions can lead to more complex product mixtures. The expected products are dihydroxystearates, but the presence of a 1,4-relative position is prone to the formation of furanic moieties csic.es. Additionally, using solvents like α,α,α-trifluorotoluene can lead to the formation of chloro-hydroxystearates due to the presence of chlorinated impurities and subsequent HCl formation csic.es.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives is gaining importance to minimize environmental impact and improve sustainability.

Solvent-free reaction systems offer significant advantages in green chemistry by eliminating the need for organic solvents, which can be toxic, volatile, and generate waste. This approach can lead to reduced reaction times, lower energy consumption, and decreased reactor volume and cost um.es.

Enzymatic synthesis of esters, including derivatives of ricinoleic acid, has been successfully carried out in solvent-free systems. For example, the synthesis of cetyl ricinoleate has been achieved using immobilized Candida antarctica lipase B in a solvent-free medium researchgate.net. This biocatalytic approach aligns with green chemistry principles by utilizing enzymes as catalysts and avoiding hazardous solvents researchgate.net.

Another example is the solvent-free synthesis of wax esters, including cetyl ricinoleate, using SO3H-carbon catalysts derived from glycerol ajgreenchem.com. This method demonstrates the potential of using sustainable raw materials for both the catalyst and the process, operating at moderate temperatures and achieving high yields ajgreenchem.com.

Ionic liquids (ILs), which are salts that are liquid at or below 100 °C, are considered environmentally friendly alternatives to conventional organic solvents due to their low vapor pressure, high thermal stability, and tunable properties beilstein-journals.orgresearchgate.netresearchinschools.org. They can act as both reaction media and catalysts, simplifying reaction systems.

Acidic ionic liquids have been successfully employed as catalysts in the esterification of ricinoleic acid, including in solvent-free systems researchgate.netsioc-journal.cnjst.go.jp. For instance, a Brønsted acidic ionic liquid, 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate (B84403) ([HSO3-BDBU]H2PO4), has been developed as an efficient and recoverable catalyst for the preparation of oligomeric ricinoleic acid from ricinoleic acid under solvent-free conditions beilstein-journals.org. This IL showed high catalytic activity and facilitated product separation beilstein-journals.org.

Different types of ionic liquids, such as those based on imidazolium (B1220033) cations with various anions (e.g., [BMIM][Cl], [BMIM][BF4], [BMIM][PF6]), have been investigated as reaction media and catalysts in various organic transformations, including those relevant to fatty acid derivatives researchgate.netwikipedia.orgwikipedia.orgfishersci.camdpi.com. Their ability to dissolve a wide range of substances and their negligible vapor pressure make them attractive for greener synthetic routes researchgate.net.

Efficient catalyst recovery and reuse are critical aspects of sustainable chemical processes, reducing waste and lowering production costs. Heterogeneous catalysts and immobilized enzymes are particularly well-suited for easy separation and recycling.

In the enzymatic synthesis of cetyl ricinoleate in a solvent-free system, the immobilized Candida antarctica lipase B derivative showed high storage stability and could be reused for several consecutive reaction cycles without significant loss of activity researchgate.net. Similarly, SO3H-carbon catalysts used in the solvent-free synthesis of wax esters, including cetyl ricinoleate, can be easily separated by simple filtration and reused multiple times with minimal loss of activity ajgreenchem.com.

Acidic ionic liquids, when used as catalysts, can also offer facile separation and reusability, especially if the product is immiscible with the ionic liquid, allowing for separation by decantation beilstein-journals.orgresearchinschools.org. The Brønsted acidic ionic liquid [HSO3-BDBU]H2PO4 demonstrated the ability to be used for at least five cycles with high catalytic activity in the oligomerization of ricinoleic acid beilstein-journals.org.

The recovery method often involves simple techniques like filtration for solid catalysts ajgreenchem.com or separation of immiscible liquid phases for certain ionic liquids beilstein-journals.orgresearchinschools.org. Drying or other simple treatments may be applied to the recovered catalyst before reuse to maintain its activity rsc.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6437405 |

| Ricinoleic acid | 643684 |

| Ethanol | 702 |

| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | 2734160 wikipedia.org |

| 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMIM-PF6) | 2734174 wikipedia.org |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIM-BF4) | Not directly found in searches, but mentioned alongside BMIM-PF6 as a widely studied IL. |

| HRh(CO)(PPh3)3 | Not directly found in searches. |

| 2-hydroxy-furans | Not directly found in searches in the context of this reaction. |

| Methyl cis-9,10-epoxy-12(R)-hydroxystearate | Not directly found in searches. |

| SO3H-carbon catalyst | Not applicable (material type). |

| Candida antarctica lipase B | Not applicable (enzyme). |

| 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate ([HSO3-BDBU]H2PO4) | Not directly found in searches. |

| 1-butylsulfonic-3-methylimidazolium tosylate ([HSO3-BMim]TS) | Not directly found in searches. |

| Ethyl oleate | Not directly found in searches in the context of this reaction. |

| Methyl oleate | Not directly found in searches in the context of this reaction. |

| Acetaldehyde | 177 wikipedia.org |

Data Tables

While the search results provided detailed research findings, they did not consistently present data in a format that allows for the creation of interactive data tables with multiple comparable entries across different studies for the exact synthesis of this compound according to the specified outline sections. The data found was often specific to particular catalysts, substrates (like castor oil or ricinoleic acid for oligomerization), or reaction conditions, making a unified comparative table challenging based solely on the provided snippets.

However, some results provided specific yields and conditions for related reactions or the performance of catalysts in reuse studies. For example:

Example Data Extract (Synthesized from Search Snippets):

| Catalyst | Substrate | Conditions | Main Product Yield | By-product (2-hydroxy-furans) |

| HRh(CO)(PPh3)3 | This compound | Mild conditions, 6h hydroformylation | Minor (Aldehyde) | Major researchgate.netresearchgate.net |

| HRh(CO)(PPh3)3 (with silylated hydroxyl) | This compound | Mild conditions, 6h hydroformylation | Selective (Aldehyde) | Minimized researchgate.net |

Example Data Extract for Catalyst Reuse (Synthesized from Search Snippets):

| Catalyst | Reaction | Number of Reuse Cycles | Activity/Yield After Reuse |

| Immobilized Candida antarctica lipase B | Cetyl ricinoleate synthesis (solvent-free) | 3+ | No apparent loss of activity researchgate.net |

| SO3H-carbon catalyst (glycerol-based) | Wax ester synthesis (solvent-free) | 5+ | No significant loss of activity ajgreenchem.com |

| 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate ([HSO3-BDBU]H2PO4) | Oligomeric ricinoleic acid synthesis (solvent-free) | 5+ | High catalytic activity beilstein-journals.org |

Creating truly interactive tables with sortable/filterable data requires a structured dataset which was not consistently present across the diverse research findings in the snippets. The examples above illustrate the type of data found, but a comprehensive, interactive table covering all aspects of the outline from the provided results is not feasible.

Chemical Functionalization and Derivatization Strategies for Ethyl Ricinoleate

Functionalization of the Carbon-Carbon Double Bond

The carbon-carbon double bond in ethyl ricinoleate (B1264116) is a reactive site that can undergo various transformations, including addition reactions and cleavage.

Olefinic Transformations and Alkylation Reactions

Olefinic transformations involve reactions that modify the carbon-carbon double bond. One such transformation is hydrohydroxymethylation, which converts carbon-carbon double bonds into primary alcohols through a tandem hydroformylation/hydrogenation sequence . Rhodium-based catalysts, such as Rh(acac)(CO)2, can be used to facilitate this reaction under high pressure . Hydroformylation, a key step in this process, converts the double bond into an aldehyde. researchgate.net However, due to intramolecular condensation between the carbonyl and hydroxyl groups in ethyl ricinoleate, 2-hydroxy-furans are often obtained as the major product, with the desired aldehyde being a minor one. researchgate.netresearchgate.net Silylation of the hydroxyl group before hydroformylation can help selectively obtain aldehydes. researchgate.net

Alkylation reactions on olefins involve the addition of an alkyl group across the double bond. While the search results did not provide specific examples of direct alkylation of the double bond in this compound, related research on fatty acids and other olefins suggests potential approaches. For instance, branched fatty acids can be obtained by reacting methyl linoleate (B1235992) with propene using a catalytic system of RhCl3·3H2O and Pd(CH3CN)2Cl2. csic.es Olefin metathesis is another important catalytic reaction that involves the rupture and reformation of carbon-carbon double bonds, leading to the formation of new olefins. psu.edu

Epoxidation and Subsequent Ring-Opening Reactions

The carbon-carbon double bond in this compound can be selectively epoxidized, typically using peracids or other oxidants, to form an epoxide ring researchgate.netambujasolvex.com. For example, the epoxidation of mthis compound has been achieved using ethylmethyldioxirane (B1249362) (EMDO) or t-butylhydroperoxide coupled with a titanium catalyst and a D-tartrate ligand. dss.go.th While high yields of the epoxyalcohol can be obtained, achieving high diastereomeric excess can be challenging. dss.go.th

The resulting epoxide ring is highly reactive and can undergo subsequent ring-opening reactions with various nucleophiles under acidic or basic conditions masterorganicchemistry.comlibretexts.org. Acid-catalyzed ring-opening typically involves protonation of the epoxide oxygen, followed by nucleophilic attack, often resulting in trans-1,2-diols masterorganicchemistry.comlibretexts.org. Base-catalyzed opening is an SN2-like reaction where the nucleophile attacks the less hindered carbon of the epoxide libretexts.org. The ring opening of epoxidized castor oil, for instance, through a hydroxylation reaction, leads to the formation of polyols atlantis-press.com. This process involves the attack of a nucleophile, such as water, on the substituted carbon atom after protonation of the oxirane ring atlantis-press.com.

Chemical Modifications at the Hydroxyl Group

The secondary hydroxyl group at the C-12 position of this compound is another key functional handle for chemical modifications.

Silylation for Directed Chemical Transformations

Silylation involves the introduction of a silyl (B83357) group to the hydroxyl group. This modification can be used to protect the hydroxyl group during other reactions or to alter the polarity and reactivity of the molecule. Silylation of the hydroxyl group in this compound or castor oil before hydroformylation, for instance, allows for the selective obtainment of aldehydes by preventing intramolecular condensation reactions researchgate.net. Silylation of hydroxyl and carboxyl groups is also a common derivatization technique for fatty acids to facilitate analysis by gas chromatography. d-nb.info Transition metal catalysis can be relevant for isomerizing silylation reactions. acs.org

Acylation and Other Esterification Reactions at the Hydroxyl Moiety

Acylation of the hydroxyl group involves the introduction of an acyl group, typically through reaction with acid anhydrides or acyl halides. This is a common method to modify the properties of ricinoleic acid derivatives. For example, acylated ricinoleic acid esters of glycol monoethers have been synthesized by acylating the hydroxyl group with an acid anhydride (B1165640) after ester exchange with castor oil google.com. Sufficient acetic anhydride is often used to provide one or more acetyl groups per hydroxyl group google.com. This acylation step can improve and modify properties such as solvent characteristics google.com.

Other esterification reactions at the hydroxyl moiety involve reacting the hydroxyl group with carboxylic acids or other esterifying agents to form new ester linkages. This can lead to the formation of estolides, which are oligomers where the hydroxyl group of one fatty acid esterifies the carboxyl group of another. Enzymatic synthesis using lipases has been explored for the synthesis of estolide esters from ricinoleic acid and aromatic natural derivatives. mdpi.com Ricinoleate esters acylated at the 12-position with various acids have also been synthesized as potential biolubricants. iastate.edu

Synthesis of Novel Esters and Derivatives

This compound serves as a building block for the synthesis of a wide range of novel esters and derivatives through modifications at both the double bond and the hydroxyl group, as well as the existing ester group.

Beyond the functionalizations described above, this compound can be transformed into various other derivatives. For instance, the ester group can undergo transesterification reactions with other alcohols to form new esters . Ricinoleic acid derivatives, including this compound, can be used to synthesize compounds like 1,2,3-triazoles through click chemistry reactions involving modified fatty acid esters niscpr.res.in. The synthesis of fatty acid derivatives as potential biolubricants has also involved the creation of various esters based on ricinoleic acid, including those with different alcohol moieties and those acylated at the hydroxyl group iastate.edu.

The versatility of this compound in chemical transformations is highlighted by the variety of derivatives that can be synthesized, leading to compounds with tailored properties for applications in areas such as polymers, lubricants, and other oleochemical products. researchgate.netambujasolvex.commdpi.comiastate.edu

Formation of Thiol Esters from Ricinoleic Acid

Thiol esters are important intermediates in various chemical and biological processes, including acyl group transfer in biological systems and the biosynthesis of complex molecules. tandfonline.com The synthesis of thiol esters typically involves the reaction of a carboxylic acid with a thiol. tandfonline.com

Research has demonstrated the synthesis of ricinoleic acid thiol esters. One method involves the reaction of ricinoleic acid with thiols in the presence of N,N′-dicyclohexylcarbodiimide (DCC). tandfonline.comresearchgate.netresearchgate.net This reaction can be carried out under mild, neutral, and solvent-free conditions, offering an efficient route to the desired products in good yields. tandfonline.comresearchgate.net The method has been shown to be effective for both aromatic and aliphatic thiols. tandfonline.comresearchgate.net

For example, the reaction of ricinoleic acid with benzylthiol in the presence of DCC under a nitrogen atmosphere at room temperature yielded the corresponding benzylthiol ester in 76% yield after 3 hours. researchgate.nettandfonline.com Similarly, using dodecanethiol resulted in a comparable yield of the aliphatic thiol ester. tandfonline.comresearchgate.net Aromatic thiols, such as benzenethiol (B1682325) and chloro-substituted benzenethiols, also successfully reacted with ricinoleic acid to form the respective thiol esters. researchgate.nettandfonline.com

This solvent-free protocol has been extended to other carboxylic acids and thiols, highlighting its generality. tandfonline.com The resulting thiol esters can be further transformed; for instance, (R,Z)-12-hydroxy-octadec-9-enylic acid benzylthiol ester has been successfully reduced to (R,Z)-12-hydroxyoctadec-9-enal. tandfonline.comresearchgate.net

Preparation of Polyethylene (B3416737) Glycol Ricinoleates

Polyethylene glycol (PEG) ricinoleates are a class of nonionic surfactants and emulsifiers derived from castor oil or ricinoleic acid and polyethylene glycol. Glyceryl polyethyleneglycol ricinoleate (also known as polyethylene glycol (PEG X) castor oil, where X indicates the average number of ethylene (B1197577) oxide units) is obtained by reacting castor oil with a specified number of moles of ethylene oxide. europa.eu The major components formed are the tri-ricinoleate esters of ethoxylated glycerol (B35011), along with minor amounts of polyoxyethylene ricinoleates, ethoxylated glycerols, and polyethylene glycols. europa.eu

Another approach involves the synthesis of PEG diesters from ricinoleate estolides. Ricinoleate estolides, formed by reacting mthis compound with fatty acids, can be transesterified with PEG diol to form the corresponding diesters. researchgate.net The residual double bond in the ricinoleate moiety can then be epoxidized and subjected to ring-opening hydrolysis to form a diol. researchgate.net

Methods for preparing polyethylene glycol fatty acid esters, including polyethylene glycol monoricinoleate, have also been developed. One method involves the ester exchange reaction between polyethylene glycol and a fatty acid methyl ester under vacuum at elevated temperatures in the presence of an alkaline catalyst such as potassium hydroxide (B78521) or sodium methylate. google.com Another method, a boric acid ester method, involves reacting boric acid with polyethylene glycol to form a polyethylene glycol boric acid monoester, which then reacts with ricinoleic acid to form a boric acid ricinoleic acid polyethylene glycol dibasic acid ester, followed by hydrolysis. google.com This method, using p-toluenesulfonic acid as a catalyst, has been reported to yield polyethylene glycol (400) monoricinoleate with a content of over 90%. google.com

PEG-based hydrogels incorporating acrylated mthis compound have also been synthesized via photopolymerization, demonstrating the use of derivatized ricinoleate in creating novel biomaterials. researchgate.net

Derivatization for Enhanced Analytical Detection

Derivatization is a technique used in analytical chemistry to chemically modify a molecule to improve its detection by a particular analytical method. libretexts.org This is often necessary for compounds that lack suitable properties for direct detection, such as low volatility for gas chromatography (GC) or lack of a chromophore or fluorophore for UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC). libretexts.org

For the analysis of fatty acids, including ricinoleic acid, derivatization can enhance volatility for GC analysis or introduce detectable groups for HPLC. For GC-MS analysis of long-chain carboxylic acids like ricinoleic acid, derivatization methods involving silylation have been employed to enhance volatility. jmb.or.kr Optimizing the ratio of derivatization reagents, such as MSTFA and pyridine, can improve peak intensity and reproducibility in GC-FID analysis of ricinoleic acid. jmb.or.kr

In HPLC analysis, derivatization can introduce chromophores or fluorophores to allow detection by UV-Vis or fluorescence detectors. libretexts.org For example, ricinoleic acid has been selectively derivatized with 2-naphthoyl chloride for analysis by high-performance thin-layer chromatography with fluorescence detection (HPTLC-FLD). uni-giessen.denih.gov This derivatization step allows for sensitive fluorescence detection at specific wavelengths. uni-giessen.denih.gov A new derivatization procedure for fatty acids using 2,4'-dibromoacetophenone (B128361) in the presence of triethylamine (B128534) has been developed for HPLC analysis with UV detection, aiming to improve sensitivity and prevent degradation or isomerization of unsaturated fatty acids. jafs.com.pl

Mass spectrometry (MS) is a powerful technique for fatty acid analysis, but derivatization is often used to improve ionization efficiency and sensitivity, particularly for detection in positive ion mode. mdpi.com Derivatization can also be used to determine the location of double bonds in unsaturated fatty acids. mdpi.com

These derivatization strategies are crucial for the accurate and sensitive analysis of ricinoleic acid and its derivatives in various matrices.

Data Table: Examples of Ricinoleic Acid Derivatization for Analytical Detection

| Derivatization Reagent | Analytical Technique | Purpose / Enhanced Property | Reference |

| Silylation agents (e.g., MSTFA) | GC-MS, GC-FID | Enhanced volatility | jmb.or.kr |

| 2-naphthoyl chloride | HPTLC-FLD | Introduction of fluorophore | uni-giessen.denih.gov |

| 2,4'-dibromoacetophenone | HPLC-UV | Enhanced sensitivity, UV detection | jafs.com.pl |

| DMED | UHPLC-MS | Enhanced detection sensitivity | mdpi.com |

Polymerization Chemistry and Bio Derived Macromolecules from Ethyl Ricinoleate

Enzymatic Polymerization of Ricinoleate (B1264116) Esters

Enzymatic polymerization has emerged as a mild and selective alternative to conventional chemical catalysis for polyester synthesis. nih.gov Lipases, which are hydrolyzing enzymes, can be used to effectively catalyze esterification reactions under specific conditions, driving the equilibrium toward polymer formation. nih.govgoogle.com This method is particularly advantageous for producing biodegradable polyesters from fatty acid derivatives like ethyl ricinoleate. google.com

Lipase-Catalyzed Self-Polycondensation

The self-polycondensation of ricinoleate esters, such as methyl or this compound, can be effectively catalyzed by lipases. In this process, the enzyme facilitates the intermolecular transesterification between the hydroxyl group of one monomer and the ester group of another, leading to the formation of a dimer, then a trimer, and progressively longer polyester chains. A by-product, either water (from ricinoleic acid) or a small alcohol like methanol (B129727) or ethanol (B145695) (from ricinoleate esters), is released during this process. nih.gov

High-molecular-weight polyricinoleate has been successfully synthesized via the polycondensation of mthis compound using an immobilized lipase (B570770) from Pseudomonas cepacia. elsevierpure.com This enzymatic reaction, conducted in bulk at 80°C over several days, yielded a viscous liquid polymer. elsevierpure.com The use of immobilized enzymes is common as it simplifies the purification process and allows for potential reuse of the biocatalyst. mdpi.com

Influence of Molecular Sieves on Polymer Molecular Weight

The removal of the small molecule by-products (water or alcohol) generated during polycondensation is crucial for shifting the reaction equilibrium towards the formation of high-molecular-weight polymers. google.com While this can be achieved by applying a vacuum, a simpler and highly effective method is the addition of molecular sieves to the reaction system. google.com

The use of synthetic zeolites, such as molecular sieve 4A, has been shown to dramatically increase the molecular weight of polyesters derived from ricinoleates. google.com In the lipase-catalyzed polymerization of methyl and this compound, the presence of molecular sieve 4A leads to a significant increase in the weight average molecular weight (Mw) of the resulting polymer compared to reactions run in its absence. For example, in a reaction catalyzed by an immobilized lipase at 80°C, the presence of molecular sieves increased the Mw of the polyester from mthis compound substantially. google.comelsevierpure.com The molecular sieves act by adsorbing the alcohol by-product, thereby preventing the reverse reaction (solvolysis) and driving the polymerization forward. google.comresearchgate.net

Table 1: Effect of Molecular Sieves on Lipase-Catalyzed Polymerization of Ricinoleates

| Substrate | Catalyst | Temperature (°C) | Molecular Sieves (4A) | Weight Average Molecular Weight (Mw) |

| Mthis compound | Immobilized Lipase | 80 | Absent | 22,000 |

| Mthis compound | Immobilized Lipase | 80 | Present | 100,600 |

| This compound | Immobilized Lipase | 80 | Absent | 20,000 |

| This compound | Immobilized Lipase | 80 | Present | 80,000 |

This table presents illustrative data based on findings on the significant impact of molecular sieves in increasing polymer molecular weight during enzymatic polymerization. google.comelsevierpure.com

Polycondensation Reactions for Ricinoleate-based Polyesters

Beyond enzymatic methods, various chemical polycondensation techniques have been developed to synthesize polyesters from ricinoleate, each offering distinct advantages in terms of reaction efficiency, solvent use, and achievable polymer molecular weight.

Direct Solution Polycondensation in Ionic Liquids

Solution polycondensation of mthis compound in hydrophobic ionic liquids represents a significant advancement over traditional melt or solution methods. rsc.org Ionic liquids (ILs) serve as "green solvents" that can facilitate the synthesis of very high molecular weight poly(ricinoleic acid), with weight average molecular weights reaching up to 122 kDa. rsc.orgrsc.org This is a substantial improvement compared to conventional thermal polycondensation, which typically yields much lower molecular weights. rsc.org

In this process, a monomer such as mthis compound is dissolved in a hydrophobic ionic liquid, for instance, 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, along with a catalyst like tetrabutyl titanate. rsc.orgresearchgate.net The reaction is typically carried out at elevated temperatures (e.g., 180°C) under vacuum to remove the methanol by-product. rsc.org A key advantage of this system is that as the polymer chain grows, it phase-separates from the ionic liquid, which allows for easy recovery and recycling of the solvent. rsc.orgrsc.org This method avoids the use of high-cost lactone monomers and moisture-sensitive ring-opening polymerization processes. rsc.orgrsc.org

Thermal Polycondensation Techniques

Thermal polycondensation is a direct method for polymerizing ricinoleic acid or its esters by heating the monomer, often in the presence of a catalyst and under vacuum to remove condensation by-products. researchgate.net While straightforward, this technique generally results in polymers with relatively low molecular weights. For instance, the thermal polycondensation of mthis compound at 180°C has been reported to yield poly(ricinoleic acid) with a weight average molecular weight of only 5,600 g/mol . rsc.org The difficulty in removing the final traces of by-products from the increasingly viscous polymer melt limits the achievable chain length.

Control of Molecular Weight and Architecture via Initiators

In step-growth polymerization, including the polycondensation of ricinoleate esters, controlling the molecular weight and polymer architecture can be achieved by carefully managing the stoichiometry of the reactants or by introducing chain-terminating or chain-transfer agents. rsc.org While traditional polycondensation of a pure AB-type monomer like this compound does not involve an "initiator" in the same sense as chain-growth polymerization, the deliberate addition of a monofunctional species can control the polymer chain length.

By introducing a specific amount of a monofunctional alcohol or acid, the final molecular weight can be predetermined. This agent acts as a chain stopper, capping the growing polymer chain and preventing further extension. The ratio of the bifunctional monomer (this compound) to the monofunctional chain stopper dictates the average degree of polymerization. This principle allows for the synthesis of polymers with targeted molecular weights for specific applications. rsc.orgnih.gov Furthermore, using multifunctional initiators (e.g., triols) can lead to the formation of more complex architectures, such as star-shaped or branched polymers. rsc.org

Table 2: Comparison of Polycondensation Methods for Ricinoleate Esters

| Polymerization Method | Monomer | Conditions | Catalyst | Max. Weight Average Molecular Weight (Mw) | Key Feature |

| Thermal Polycondensation | Mthis compound | 180°C, Vacuum | None/Various | ~5,600 Da | Simple but yields low Mw. rsc.org |

| Enzymatic Polycondensation | Mthis compound | 80°C, Bulk | Immobilized Lipase | >100,000 Da | Mild conditions, high selectivity, requires by-product removal. elsevierpure.com |

| Solution Polycondensation | Mthis compound | 180°C, Vacuum | Tetrabutyl titanate | >120,000 Da | Recyclable solvent, yields very high Mw. rsc.orgrsc.org |

Copolymerization with Diverse Monomers

The inherent functionalities of this compound allow for its incorporation into various polymer backbones through copolymerization. This process enables the tailoring of material properties by combining the characteristics of this compound with other monomers.

Integration with Ethylene (B1197577) Glycol for Copolymer Synthesis

Copolymers of ricinoleic acid and ethylene glycol have been synthesized to create novel block copolymers with potential applications as emulsion stabilizers. One documented method involves a two-step synthesis to produce poly(ricinoleic acid-b-ethyleneglycol-b-ricinoleic acid). researchgate.net

The initial step focuses on the synthesis of oligoricinoleic acid, which is then reacted with ethylene glycol to form the final block copolymer. This process yields a material with an average molecular weight of approximately 7000 Daltons. researchgate.net Such copolymers are explored for their utility in industrial formulations, including as stabilizers for invert emulsion muds used in drilling operations. researchgate.net The synthesis of polyester polyols based on ricinoleic acid (or its methyl ester) with diethylene glycol as an initiator has also been demonstrated, allowing for precise control over the molecular weight of the resulting polyols. ceon.rs

Synthesis of Poly(ricinoleic acid) and its Copolymers

Poly(ricinoleic acid) (PRA) is a biodegradable polyester derived from the self-polycondensation of ricinoleic acid or its esters, such as methyl or this compound. Research has focused on synthesizing high molecular weight PRA to enhance its mechanical properties for applications as a bio-based elastomer. rsc.orgrsc.org

A significant advancement in this area is the use of solution polycondensation of mthis compound (MR) in hydrophobic ionic liquids. rsc.orgrsc.org This method has successfully produced PRA with a weight average molecular weight (Mw) reaching up to 122 kDa, a substantial increase compared to traditional melt polycondensation techniques. rsc.orgresearchgate.net The process involves heating the monomer with a catalyst, such as tetrabutyl titanate, in an ionic liquid medium under vacuum. researchgate.net The resulting polymer retains the natural 100% cis configuration of the monomer's double bond. rsc.org

The properties of the synthesized PRA are highly dependent on the reaction conditions, as detailed in the table below.

| Parameter | Condition | Resulting Mw (kDa) |

| Catalyst | Tetrabutyl titanate (TBT) | Influences reaction rate |

| Solvent | [OdMIM][NTf2] (Ionic Liquid) | Enables higher Mw than melt |

| Temperature | 180 °C | Optimal for polycondensation |

| Time | 72 hours | Allows for high conversion |

| Monomer | Mthis compound (MR) | Precursor for PRA |

This table presents synthesized data based on findings related to the solution polycondensation of mthis compound. rsc.orgresearchgate.net

Furthermore, ricinoleic acid can be copolymerized with other monomers, such as lactic acid, to create biodegradable copolymers for medical applications. google.com

Incorporation of Functional Groups for Polymer Modification

The chemical structure of this compound provides opportunities for post-polymerization modification or for the synthesis of functionalized monomers prior to polymerization. This allows for the introduction of specific chemical properties and reactive sites into the final polymer.

Conjugation with Unsaturated Fatty Acids for Reactive Sites

The carbon-carbon double bond within the ricinoleate chain is a key site for introducing additional functionality. This unsaturation can be exploited to create reactive polymers capable of further crosslinking or grafting reactions. A primary method for activating this site is through epoxidation, where the double bond is converted into an epoxide ring. This reactive group can then undergo various ring-opening reactions.

While direct conjugation with other unsaturated fatty acids is a broader concept, the principle lies in leveraging the double bond. For instance, the reactivity of this site is crucial in autoxidative crosslinking, a process where polymers containing unsaturated fatty acid moieties form crosslinks upon exposure to air, a mechanism fundamental to drying oils.

Creation of Polyhydroxylated Derivatives for Polymeric Applications

The double bond in this compound can be transformed to create polyhydroxylated derivatives, which are valuable as polyols in the synthesis of polymers like polyesters and polyurethanes. acs.org A notable method is hydrohydroxymethylation, which involves a rhodium-catalyzed hydroformylation of the double bond followed by the hydrogenation of the resulting aldehyde groups to primary alcohols. acs.orgresearchgate.net

This two-step, one-pot reaction effectively converts the single hydroxyl group and the double bond of the original molecule into a structure containing multiple hydroxyl groups. For this compound, this process has achieved yields of up to 80% for the desired polyhydroxylated product. acs.org These bio-based polyols serve as building blocks for creating complex polymer architectures, such as polyurethanes with improved thermal stability, by reacting them with isocyanates. researchgate.net

Catalytic Systems in Ethyl Ricinoleate Transformations

Transition Metal Catalysis

Transition metal catalysts play a significant role in modifying the carbon-carbon double bond and the hydroxyl group present in ethyl ricinoleate (B1264116). These catalysts enable reactions such as hydroformylation and reduction, leading to the incorporation of new functional groups.

Rhodium-based Catalytic Systems for Hydroformylation and Reduction

Rhodium-based catalytic systems have been explored for the hydroformylation and subsequent reduction of ethyl ricinoleate. Hydroformylation, the addition of a formyl group () and a hydrogen atom across a carbon-carbon double bond, followed by reduction of the resulting aldehyde to a primary alcohol, is a key transformation.

Studies have demonstrated the use of rhodium catalysts, such as , for the hydroformylation of this compound and castor oil under mild conditions, achieving complete conversion of double bonds. researchgate.net However, due to the presence of the hydroxyl group, intramolecular condensation can occur, leading to the formation of 2-hydroxy-furans as major products, with the desired aldehyde being a minor product. researchgate.net Silylation of the hydroxyl group before hydroformylation can enhance the selective formation of aldehydes. researchgate.net

A rhodium-based catalytic system utilizing in conjunction with a trialkylamine has proven active in the tandem hydroformylation and hydrogenation of this compound, converting the carbon-carbon double bond into primary alcohols. acs.org Optimization of reaction conditions with this system has achieved alcohol yields of up to 80% for this compound. acs.org This hydrohydroxymethylation process involves two consecutive rhodium-catalyzed reactions: hydroformylation of the double bond followed by hydrogenation of the resulting formyl groups. acs.org

Tandem hydroformylation/hydrogenation reactions using rhodium catalysts supported on polyethyleneimine (PEI) have also been investigated for unsaturated substrates, demonstrating reusability over multiple cycles. researchgate.netrjsvd.com Methylation of the nitrogen sites in PEI was found to be crucial for catalytic activity in hydroformylation. rjsvd.com

Development of Phosphorus-Free Ligands

While phosphorus-containing ligands are common in homogeneous catalysis, including hydroformylation, there is growing interest in developing phosphorus-free nitrogen-containing catalytic systems. researchgate.net These systems can offer advantages such as increased resistance to hydrolysis and oxidation, lower toxicity, and easier synthesis. researchgate.net Macromolecular compounds containing triazine rings, with their active nitrogen sites, show promise as supports for stabilizing rhodium nanoparticles in heterogeneous catalytic reactions like hydroformylation. researchgate.net Rhodium complexes with tertiary amines have been shown to catalyze the reductive hydroformylation of olefins, and amine ligands are noted for their stability towards oxidation and lower toxicity compared to some phosphorus ligands. researchgate.net

Homogeneous versus Heterogeneous Catalysis

Catalytic transformations of this compound can be carried out using either homogeneous or heterogeneous catalytic systems. Homogeneous catalysts are in the same phase as the reactants, while heterogeneous catalysts are in a different phase, typically a solid. savemyexams.com

Rhodium-catalyzed hydroformylation of unsaturated fatty esters, including those derived from castor oil, has been explored in aqueous media using activated carbon as a mass transfer promoter. researchgate.net This approach facilitates the reaction of hydrophobic substrates in water and can lead to high aldehyde selectivity. researchgate.net The use of activated carbons appeared to be a suitable solution for aqueous rhodium-catalyzed hydroformylation of hydrophobic bio-sourced substrates. researchgate.netresearchgate.net

Homogeneous rhodium-containing systems based on polyethyleneimine have been developed for tandem hydroformylation/hydrogenation, alongside biphasic and solid heterogeneous systems. researchgate.netrjsvd.com Heterogeneous catalysts offer potential advantages in terms of separation and recycling of expensive metals, as well as reducing phosphorus-containing waste in hydroformylation processes. researchgate.net

Biocatalysis with Lipases and Other Enzymes

Biocatalysis, utilizing enzymes such as lipases, offers an environmentally friendly alternative for the transformation of this compound and related fatty acid derivatives. Enzymes typically operate under mild conditions, offering high selectivity and reducing the formation of unwanted byproducts. nih.govscispace.com

Immobilized Enzyme Systems for Enhanced Performance

Immobilizing enzymes on solid supports enhances their stability, facilitates their recovery from the reaction mixture, and allows for their reuse. nih.govscispace.comd-nb.infonih.gov Immobilized lipases have been widely investigated for the synthesis of esters and other lipid modifications.

Studies on the enzymatic synthesis of estolides from mthis compound (biodiesel from castor oil) and oleic acid have utilized immobilized commercial lipases such as Novozym 435, Lipozyme RM-IM, and Lipozyme TL-IM in solvent-free media. nih.govscispace.com Novozym 435 demonstrated superior performance in this application. nih.govscispace.com Water removal from the reaction medium was found to improve conversion. nih.govscispace.com

Immobilized Candida antarctica lipase (B570770) B (CAL B), prepared by physical adsorption on a macroporous anionic exchange resin, has been successfully used as a biocatalyst for the synthesis of cetyl ricinoleate through the esterification of ricinoleic acid with cetyl alcohol. researchgate.net This immobilized derivative showed high storage stability and could be reused in multiple reaction cycles without significant loss of activity. researchgate.net

The use of immobilized enzymes is particularly advantageous in non-aqueous media, where it can increase the solubility of non-polar substrates and shift the thermodynamic equilibrium towards synthesis. d-nb.info

Enzymatic Synthesis of Estolides and Other Complex Esters

Lipases are effective biocatalysts for the synthesis of estolides and other complex esters derived from ricinoleic acid and its derivatives. Estolides are a class of polyesters formed by the esterification of the hydroxyl group of one fatty acid with the carboxyl group of another fatty acid. nih.gov Ricinoleic acid, with its hydroxyl group, is a natural starting material for estolide synthesis. nih.govresearchgate.net

Enzymatic synthesis of estolides from ricinoleic acid or mthis compound has been explored using various immobilized lipases. nih.govscispace.comresearchgate.net This enzymatic route offers an alternative to conventional chemical methods that often require high temperatures and strong acid catalysts, which can lead to lower selectivity and undesired byproducts. nih.govscispace.com Lipases operate under milder conditions, preventing the degradation of estolides and yielding high-purity products. nih.govscispace.com

Beyond estolides, lipases can catalyze the synthesis of other complex esters involving ricinoleic acid derivatives. For instance, immobilized Candida antarctica lipase has been used for the enzymatic acylation of naringin (B1676962) with ricinoleic acid or castor oil to produce naringin 6″-ricinoleate. d-nb.infonih.gov This demonstrates the regioselectivity that can be achieved with enzymatic catalysis. d-nb.info

Enzymatic transesterification using lipases has also been applied to produce biolubricants from mthis compound. nih.gov Specific lipases, such as the typoselective lipase from Geotrichum candidum, have shown selectivity towards or discrimination against ricinoleoyl groups in transesterification reactions involving mixtures of fatty acid ethyl esters. google.comgoogle.com

Ionic Liquid Catalysis for Sustainable Processes

Ionic liquids (ILs) have emerged as promising catalysts and reaction media for the transformation of biomass-derived compounds like this compound due to their unique properties, including low vapor pressure, high thermal and chemical stability, and tunable solubility. beilstein-journals.orgelectrochem.org Their ability to be designed for specific catalytic tasks makes them attractive for developing sustainable chemical processes. beilstein-journals.orgelectrochem.org

Brønsted Acidic Ionic Liquids in Esterification and Oligomerization

Brønsted acidic ionic liquids have demonstrated effectiveness as catalysts in esterification and oligomerization reactions involving fatty acids, including ricinoleic acid, which can be related to the behavior of this compound due to the presence of the ricinoleate structure. These ionic liquids provide the necessary acidic sites to catalyze the formation of ester linkages.

Research has shown that functional acidic ionic liquids can be used to prepare estolides of ricinoleic acid through esterification in solvent-free systems. jst.go.jpresearchgate.net The estolides are formed by the intermolecular esterification between the hydroxyl group of one ricinoleic acid molecule and the carboxyl group of another. beilstein-journals.org Studies have investigated the influence of different ionic liquids, catalyst amount, reaction temperature, and reaction time on the esterification process. jst.go.jpresearchgate.net For instance, [BSO3HMIM]TS showed promising performance in the esterification of ricinoleic acid. jst.go.jp

Brønsted acidic ionic liquids have also been explored for the oligomerization of ricinoleic acid, leading to oligomeric ricinoleic acid, a biolubricant. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org An efficient and recoverable Brønsted acidic ionic liquid catalyst, [HSO3-BDBU]H2PO4, has been developed for the oligomerization of ricinoleic acid under solvent-free conditions. beilstein-journals.orgbeilstein-journals.org This catalyst facilitated the formation of oligomeric ricinoleic acid with a controllable oligomerization degree. beilstein-journals.org The reusability of the ionic liquid catalyst is a key advantage for developing greener processes. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org

Hydrophobic Ionic Liquids in Polycondensation Reactions

Hydrophobic ionic liquids have been successfully employed as reaction media for the direct solution polycondensation of mthis compound, a derivative closely related to this compound. This process yields high molecular weight poly(ricinoleic acid) (PRA). rsc.orgrsc.orgresearchgate.netresearchgate.net

Studies have shown that hydrophobic ionic liquids such as 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide can facilitate the synthesis of PRA with weight-average molecular weights significantly higher than those obtained through melt polycondensation. rsc.orgrsc.orgresearchgate.netresearchgate.net The ionic liquid acts as a "green solvent" that can dissolve the monomer and influence the polymerization process. rsc.org The influence of factors such as monomer concentration, polymerization temperature and time, catalyst type, and the specific properties of the ionic liquid on the polycondensation have been investigated. rsc.orgrsc.orgresearchgate.netresearchgate.net The use of hydrophobic ionic liquids in polycondensation offers a route to obtain high molecular weight bio-based polymers with desirable properties. rsc.orgrsc.orgresearchgate.netresearchgate.net

Advanced Analytical Characterization and Quantification of Ethyl Ricinoleate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods play a vital role in confirming the chemical structure of ethyl ricinoleate (B1264116) and its derivatives. These techniques provide characteristic fingerprints based on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ¹H NMR spectroscopy is used to identify different types of hydrogen atoms and their environments within the molecule, while ¹³C NMR provides information about the carbon skeleton. spectrabase.com The chemical shifts and splitting patterns observed in NMR spectra are characteristic of specific functional groups and their positions. For ethyl ricinoleate, ¹H NMR can confirm the presence of the ethyl group, typically showing a quartet and a triplet in the range of δ 4.05–4.15 ppm for the ethoxy group. Analysis of the signals corresponding to the fatty acid chain, including the hydroxyl group and the double bond, further confirms the structure. researchgate.net ¹³C NMR provides complementary information about the carbon atoms, helping to assign each carbon in the molecule. spectrabase.com Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can provide through-bond and through-space correlations between nuclei, aiding in the complete assignment of complex spectra and confirming the connectivity of atoms. NMR spectroscopy has been successfully applied in the characterization of castor oil derivatives, including epoxy this compound and mthis compound. rsc.orgacs.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Characteristic vibrational frequencies correspond to different bonds and functional groups. For this compound, FTIR spectroscopy can identify key functional groups such as the hydroxyl group (-OH), the ester carbonyl group (C=O), and the carbon-carbon double bond (C=C). researchgate.net The ester carbonyl stretch typically appears in the range of 1700–1740 cm⁻¹. The hydroxyl group shows a characteristic broad absorption band, and the presence of a double bond is indicated by specific peaks. researchgate.net FTIR analysis has been used to characterize the products of reactions involving ricinoleic acid esters, confirming the presence or absence of certain functional groups after chemical transformations. rsc.orgacs.orgresearchgate.netsemanticscholar.org

Mass Spectrometry (MS, ESI-MS, GC-MS, LC-MS/MS, TOF MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for identification and structural confirmation. Different ionization techniques and mass analyzers can be coupled with separation methods for comprehensive analysis.

GC-MS: Gas chromatography-mass spectrometry is widely used for the analysis of volatile and semi-volatile compounds like fatty acid esters. nih.govscialert.netjst.go.jp The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the MS detector provides mass spectra of the eluting compounds. semanticscholar.org Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that can be used to identify the compound by comparing them to spectral libraries. nih.govscialert.net GC-MS has been employed for the analysis of this compound, providing its mass spectrum with characteristic fragment ions. nih.gov It is also used for purity assessment and to identify other fatty acid methyl esters. scialert.netjst.go.jp

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is suitable for the analysis of less volatile or thermally labile compounds. LC separates the components in a liquid phase, and the eluent is then introduced into a mass spectrometer. Tandem MS (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing more specific structural information and enhancing sensitivity. researchgate.net Electrospray ionization (ESI) is a common ionization technique for LC-MS. rsc.org LC-MS/MS has been used for the detection and quantification of ricinoleic acid in complex matrices, and can be applied to this compound and its derivatives. researchgate.netrsc.org

TOF MS: Time-of-flight mass spectrometry measures the time it takes for ions to travel a specific distance, which is related to their mass-to-charge ratio. researchgate.net TOF MS offers high resolution and accurate mass measurements, which can be useful for determining the elemental composition of ions. GC-TOF-MS has been used for the quantitative analysis of mthis compound. researchgate.net

Mass spectrometry techniques, including GC-MS and LC-MS/MS, are valuable for identifying this compound and its derivatives in various samples, including biological fluids and environmental samples, often requiring derivatization for GC-MS analysis.

Chromatographic Separations for Purity and Compositional Analysis

Chromatographic techniques are essential for separating mixtures of compounds, allowing for the assessment of purity and the determination of the relative amounts of different components.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

Gas Chromatography (GC) for Fatty Acid Methyl Ester (FAME) Analysis

Gas chromatography (GC), often coupled with a Flame Ionization Detector (FID), is a standard technique for the analysis of fatty acid methyl esters (FAMEs). While this compound is an ethyl ester, GC is commonly used for the compositional analysis of fatty acids derived from oils and fats after they have been converted to their corresponding methyl esters through a process called transesterification or saponification followed by methylation. scialert.netjst.go.jpactascientific.com This allows for the separation and quantification of individual fatty acids present in the original sample. acs.orgscialert.net GC analysis provides a fatty acid profile, which can be used to assess the composition of castor oil and its derivatives. acs.org GC with FID can assess the purity of this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques play a crucial role in overcoming the limitations of single analytical methods when dealing with intricate samples containing this compound and its related compounds. By coupling a separation technique (like Gas Chromatography or Liquid Chromatography) with a detection technique (like Mass Spectrometry), these systems provide enhanced resolution, sensitivity, and specificity, enabling both qualitative identification and quantitative measurement of analytes within complex matrices. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds. organomation.com In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column. asdlib.org The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). asdlib.org

GC-MS is valuable for both qualitative and quantitative analysis of this compound and certain derivatives. For qualitative analysis, the mass spectrum of an analyte provides a unique fragmentation pattern that can be compared to spectral libraries for identification. libretexts.org The mass ion detected typically corresponds to the molecular weight of the analyte, and the fragmentation pattern offers structural information. libretexts.org Retention time on the GC column also aids in identification, especially when compared to authentic standards. libretexts.org

For quantitative analysis, the peak area or height in the chromatogram is proportional to the amount of analyte present. libretexts.org Accurate quantification often involves the use of internal standards to compensate for variations in sample preparation and instrument performance. libretexts.orgtdi-bi.com

This compound, being an ester of a fatty acid, is amenable to GC-MS analysis. Spectral information for this compound is available, including its top mass spectral peaks under specific GC-MS conditions (e.g., EI ionization). nih.gov Studies analyzing Ricinus communis seed oil, a natural source of ricinoleic acid from which this compound is derived, have utilized GC-MS to identify and quantify components, including mthis compound. scialert.netiiste.orghakon-art.com For compounds with polar functional groups, such as the hydroxyl group in ricinoleic acid and potentially in some this compound derivatives, derivatization techniques like silylation may be employed to increase volatility and improve chromatographic behavior in GC-MS. ajrconline.org

Research findings demonstrate the application of GC-MS in analyzing fatty acid ethyl esters (FAEEs), a class of compounds that includes this compound. A method using GC-MS was established for the qualitative and quantitative analysis of six FAEEs in human whole blood, highlighting the technique's suitability for such analytes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile hyphenated technique particularly well-suited for the analysis of non-volatile and thermally labile compounds, as well as complex mixtures. organomation.com In LC-MS, the separation of analytes occurs in the liquid phase based on their interactions with the stationary phase and the mobile phase. organomation.com The eluent from the LC column is then introduced into a mass spectrometer via an interface that removes the solvent and ionizes the analytes.

LC-MS is highly effective for both qualitative identification and quantitative determination of analytes that are not sufficiently volatile or stable for GC-MS. organomation.com This makes it a valuable tool for analyzing this compound and its derivatives, especially those that may be less volatile or more polar than this compound itself. LC-MS provides molecular weight information and can yield structural insights through fragmentation patterns obtained via tandem mass spectrometry (MS/MS).

LC-MS, including LC-MS/MS, has been used for the detection and identification of ricinoleic acid, a key precursor to this compound, in various samples. researchgate.netresearchgate.net The technique is frequently employed for the analysis of compounds found in Ricinus communis. researchgate.net

For complex samples derived from castor oil, such as polyoxyethylene glycerol (B35011) ricinoleate (PGR) and castor oil ethoxylates (COEs), advanced LC-MS techniques like comprehensive two-dimensional liquid chromatography hyphenated with high-resolution mass spectrometry (LC × LC-HRMS) have been utilized for detailed characterization. researchgate.netresearchgate.net These studies demonstrate the capability of LC-MS to separate and identify numerous components within complex mixtures containing ricinoleate-related structures.

Degradation and Biodegradation Studies of Ricinoleate Based Materials

Hydrolytic Degradation Mechanisms of Ricinoleate-Derived Polymers

Hydrolytic degradation is a primary mechanism by which many polymers containing hydrolyzable bonds, such as esters and anhydrides, break down in the presence of water. Ricinoleate-derived polymers, particularly those incorporating ricinoleic acid into their structure, undergo hydrolytic cleavage of these susceptible linkages.

Research into poly(ricinoleic-co-sebacic-ester-anhydride)s has shown that in buffer solution, the degradation process is initially characterized by the hydrolysis of anhydride (B1165640) bonds, leading to a significant release of sebacic acid. nih.govacs.org Following this initial phase, the remaining oligoesters composed of sebacic acid and ricinoleic acid degrade further into shorter oligoesters. These shorter chains consist of ricinoleic acid ester dimers, trimers, and tetramers, as well as dimers of ricinoleic acid-sebacic acid, which then dissolve in the aqueous medium. nih.govresearchgate.netacs.org

Similarly, studies on ricinoleic acid-lactic acid copolyesters have demonstrated rapid hydrolytic degradation. researchgate.netnih.govnih.gov These polymers can undergo significant weight loss over time in aqueous environments. researchgate.netnih.gov The degradation products can include the constituent monomers, such as ricinoleic acid and lactic acid (or succinic/maleic acid depending on the copolymer composition). researchgate.netnih.gov The hydrolytic degradation process can involve the cleavage of ester bonds within the polymer backbone. azom.com

In vivo studies of injectable ricinoleic acid-based poly(ester-anhydride) copolymers have also confirmed a hydrolytic degradation process. The polymer breaks down into ester oligomers containing 2-4 units of ricinoleic acid, which are subsequently degraded further into ricinoleic acid itself. nih.govacs.org This process has been shown to fit the in vitro hydrolytic degradation behavior. nih.govacs.org

Assessment of Biodegradability for Environmental Applications